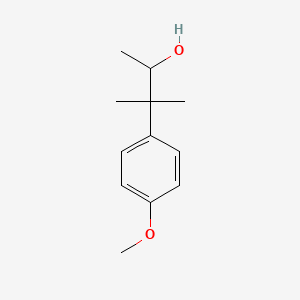
3-(4-Methoxyphenyl)-3-methylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-3-methylbutan-2-ol is an organic compound with the molecular formula C12H18O2 It is a secondary alcohol with a methoxyphenyl group attached to a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3-methylbutan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent such as methylmagnesium bromide reacts with 4-methoxyacetophenone. The reaction is typically carried out in an anhydrous ether solvent under reflux conditions. After the reaction, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other catalytic processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxyphenyl)-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Reduction of the compound can yield the corresponding hydrocarbon, typically using hydrogen gas and a metal catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: 3-(4-Methoxyphenyl)-3-methylbutan-2-one.
Reduction: 3-(4-Methoxyphenyl)-3-methylbutane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)-3-methylbutan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenyl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or receptor modulator, affecting biochemical processes within cells. The exact mechanism depends on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but differs in the functional group attached to the phenyl ring.
3-(4-Methoxyphenyl)propan-1-ol: Similar structure but with a different carbon chain length and position of the hydroxyl group.
4-Methoxyphenylacetone: Contains the methoxyphenyl group but with a ketone functional group.
Uniqueness
3-(4-Methoxyphenyl)-3-methylbutan-2-ol is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H18O2 |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C12H18O2/c1-9(13)12(2,3)10-5-7-11(14-4)8-6-10/h5-9,13H,1-4H3 |
Clave InChI |
ILTRLSWYBRRRKX-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C)C1=CC=C(C=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


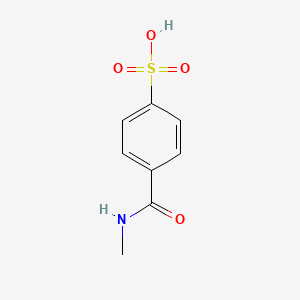
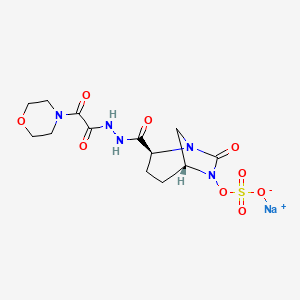
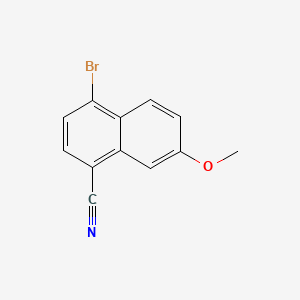
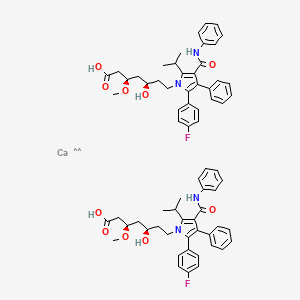
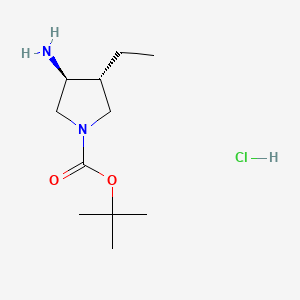
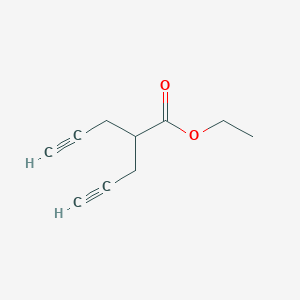
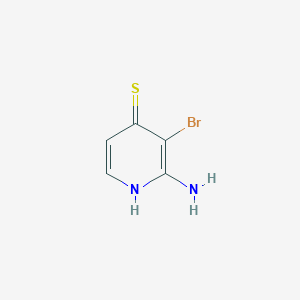
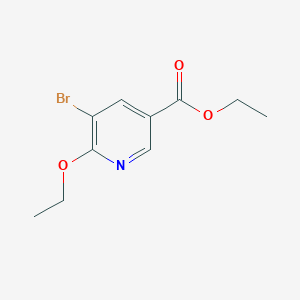
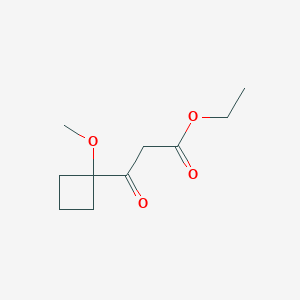
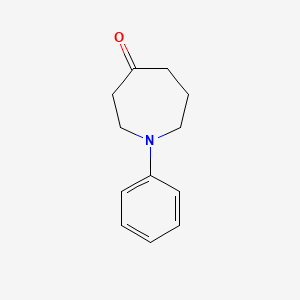
![2-[1-(3-Methylbut-2-enyl)pyridin-1-ium-4-yl]ethanamine](/img/structure/B13918097.png)
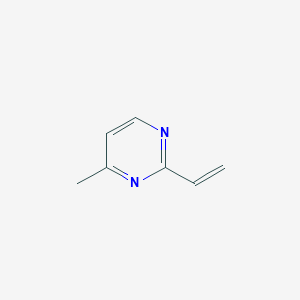
![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13918102.png)
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate](/img/structure/B13918110.png)
